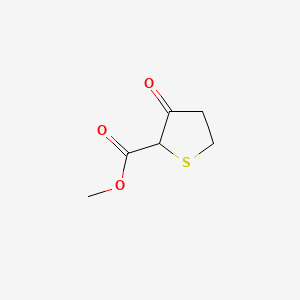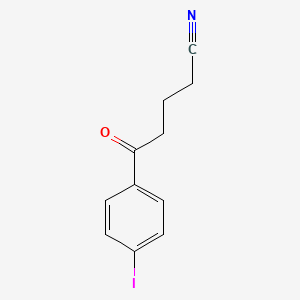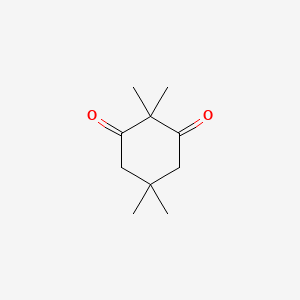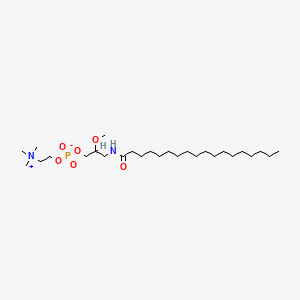
Methyl 3-oxotetrahydrothiophene-2-carboxylate
Vue d'ensemble
Description
Methyl 3-oxotetrahydrothiophene-2-carboxylate is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocycles. The compound features a thiophene ring, which is a five-membered ring with one sulfur atom, and includes additional functional groups such as a carboxylate ester and a ketone. This structure makes it a versatile intermediate for various chemical reactions and potential applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of related thiophene derivatives has been reported in the literature. For instance, the preparation of ethyl 2-methylthiophene-3-carboxylate was achieved through a process that avoids the use of strong bases and cryogenic conditions, yielding the product in 52% overall yield from commercially available 2-methylthiophene . Although not the exact compound , this synthesis provides insight into the methods that could be adapted for the synthesis of methyl 3-oxotetrahydrothiophene-2-carboxylate.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often characterized using techniques such as NMR, FT-IR, MS, and HRMS. For example, a novel bicyclic thiohydantoin fused to pyrrolidine compound was structurally characterized using these techniques, and its stereochemistry was determined by single crystal X-ray diffraction . Similar methods could be employed to analyze the molecular structure of methyl 3-oxotetrahydrothiophene-2-carboxylate.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be quite diverse. For example, the acid dissociation constants of a thiohydantoin derivative were determined using potentiometric titration, indicating the presence of multiple acidic groups . The reactivity of methyl 3-hydroxythiophene-2-carboxylate with alcohols to yield thiophene-2,4-diols also reflects on the chemical behavior of these compounds . These studies provide a foundation for understanding the properties of methyl 3-oxotetrahydrothiophene-2-carboxylate, although specific data on this compound was not provided in the papers.
Applications De Recherche Scientifique
Mechanistic Studies and Preparation Techniques
The Dieckmann reaction mechanism involving methyl 3-(methoxycarbonylmethylthio)-propionate leading to methyl 3-oxotetrahydrothiophene-2-carboxylate and its isomers has been elaborated, offering insights into synthetic methodologies and preparation techniques for related compounds (Hromatka, Binder, & Eichinger, 1973).
Synthetic Routes and Derivatives
Research on methyl 3-hydroxythiophene-2-carboxylate has led to the development of new routes to synthesize mono- and dialkyl ethers of thiotetronic and α-halogenothiotetronic acids, demonstrating the compound's versatility in chemical synthesis (Corral & Lissavetzky, 1984).
Photochemical Applications
A study on the photochemistry of 4‐thia‐2‐cycloalkenones, including methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, has revealed selective photocyclization processes, contributing to the understanding of photochemical behavior in similar compounds (Anklam, Lau, & Margaretha, 1985).
Cross-Coupling Reactions
The development of a practical protocol for the N-arylation of methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling has been reported, showcasing the utility of this compound in forming N-arylated products with a broad range of functional groups (Rizwan et al., 2015).
Crystal Structure and Computational Study
A detailed crystal structure and computational study on methyl-3-aminothiophene-2-carboxylate, a related compound, provides insights into its properties, including interactions and energies within crystal packing, which is essential for the design of new materials and compounds (Tao et al., 2020).
Safety And Hazards
“Methyl 3-oxotetrahydrothiophene-2-carboxylate” is classified as Acute Tox. 4 Oral and Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 3-oxothiolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSSXVYKOOVOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)CCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863011 | |
| Record name | 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxotetrahydrothiophene-2-carboxylate | |
CAS RN |
2689-69-2 | |
| Record name | 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2689-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl tetrahydro-3-oxo-2-thenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














